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Compound of Interest

Compound Name: 3-Bromoimidazo[5,1-B]thiazole

Cat. No.: B2982080

CAS Number: 1279721-68-4

Abstract: This technical guide provides a comprehensive overview of 3-Bromoimidazo[5,1-
b]thiazole, a key heterocyclic building block in medicinal chemistry and drug discovery. While
detailed experimental data for this specific isomer is not widely published, this document
synthesizes available information on the broader imidazo[5,1-b]thiazole class and related
brominated heterocycles. It covers the compound's structural features, its significance as a
synthetic intermediate, conceptual synthetic pathways, expected chemical reactivity with a
focus on palladium-catalyzed cross-coupling reactions, and best practices for safe handling.
This guide is intended for researchers, chemists, and professionals in the field of drug
development.

Introduction: The Imidazo[5,1-b]thiazole Scaffold

The imidazo[5,1-b]thiazole ring system is a fused bicyclic heterocycle that has garnered
significant interest in medicinal chemistry.[1] This scaffold is considered a "privileged structure”
because its derivatives have shown a wide range of biological activities, including potential
applications as antifungal agents and inhibitors of key enzymes like Indoleamine 2,3-
dioxygenase 1 (IDO1), which is a target in cancer immunotherapy.[1][2][3] The arrangement of
nitrogen and sulfur atoms within the fused rings creates a unique electronic and steric
environment, making it a versatile template for designing novel therapeutic agents.

3-Bromoimidazo[5,1-b]thiazole serves as a crucial synthetic intermediate, providing a
reactive handle for introducing molecular diversity. The bromine atom at the 3-position is
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strategically placed for functionalization, enabling the construction of more complex molecules
for biological screening.[4]

Physicochemical Properties

Detailed experimental data for 3-Bromoimidazo[5,1-b]thiazole is sparse in publicly accessible
literature. The following table summarizes its basic identity and includes predicted properties
where experimental data is unavailable. Researchers are advised to obtain a Certificate of
Analysis from their supplier for batch-specific data.

Property Value Source

CAS Number 1279721-68-4 AK Scientific[5]

Molecular Formula CsHsBrN2S AK Scientific[5]

Molecular Weight 203.06 g/mol AK Scientific[5]

Appearance White to light yellow Inferred from related
powder/crystal compounds[6]

Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis protocol for 3-Bromoimidazo[5,1-b]thiazole is not readily
available. The genesis of the parent imidazo[5,1-b]thiazole ring system itself is described as
fragmented and less documented than its more common imidazo[2,1-b]thiazole isomer.[1]
However, a conceptual pathway can be proposed based on established methods for
constructing fused imidazole rings.

Conceptual Synthetic Pathway

The formation of the imidazo[5,1-b]thiazole core likely involves the cyclization of a
functionalized thiazole precursor. A plausible route would start with a 2-aminothiazole derivative
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which undergoes reaction to form the fused imidazole ring. The bromination step to install the
bromine at the 3-position would require a targeted methodology.[4]
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Caption: Conceptual workflow for the synthesis of 3-Bromoimidazo[5,1-b]thiazole.

Plausible Mechanism of Ring Formation

The cyclization to form the fused imidazole ring typically proceeds via an initial nucleophilic
attack by the exocyclic nitrogen of the 2-aminothiazole onto an electrophilic carbonyl carbon of
an o-haloketone, followed by an intramolecular SN2 reaction where the endocyclic thiazole
nitrogen displaces the halide. Subsequent dehydration yields the aromatic imidazothiazole
system. The specific isomer formed (e.g., imidazo[2,1-b] vs. imidazo[5,1-b]) depends critically
on the starting materials and reaction conditions.
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Chemical Reactivity and Applications in Synthesis

The primary utility of 3-Bromoimidazo[5,1-b]thiazole in synthetic chemistry lies in the
reactivity of its carbon-bromine bond. This site is an excellent electrophilic partner for various
palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon
or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position makes the compound an ideal substrate for reactions such
as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions
are foundational in modern drug discovery for assembling complex molecular architectures. A
recent patent application demonstrates the use of 3-bromoimidazo[5,1-b]thiazole in a
Sonogashira coupling with a terminal alkyne, underscoring its practical application in
synthesizing complex drug-like molecules.[7]
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Caption: Key cross-coupling reactions of 3-Bromoimidazo[5,1-b]thiazole.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

While a specific protocol for 3-Bromoimidazo[5,1-b]thiazole is not published, the following
general procedure for the Suzuki coupling of a bromo-heterocycle serves as a robust starting
point for methodology development.[2] Optimization of the catalyst, ligand, base, and solvent is
crucial for achieving high yields.
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Objective: To couple an aryl boronic acid with 3-Bromoimidazo[5,1-b]thiazole.

Materials:

3-Bromoimidazo[5,1-b]thiazole

Aryl boronic acid (1.2 equivalents)

Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

Sodium carbonate (Na2COs) or Potassium carbonate (K2COs) (2.0 equivalents)

Solvent: 1,4-Dioxane/Water (e.g., 4.1 mixture), degassed

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

e Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-
Bromoimidazo[5,1-b]thiazole (1.0 eq), the aryl boronic acid (1.2 eq), and the base (2.0 eq).

o Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask.

o Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
Add the degassed solvent mixture via syringe.

o Reaction: Heat the reaction mixture with stirring at a temperature between 80-110 °C.
Monitor the reaction progress by TLC or LC-MS.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel.

Causality and Self-Validation:
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 Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert
conditions to prevent deactivation.

e Degassed Solvents: Removing dissolved oxygen from the solvents is critical for catalyst
stability and reaction efficiency.

» Base: The base is essential for activating the boronic acid to form a more nucleophilic
boronate species, which facilitates the transmetalation step in the catalytic cycle.[8]

e Ligand: The triphenylphosphine ligands stabilize the palladium center and modulate its
reactivity throughout the catalytic cycle.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

No published spectra (*H NMR, 13C NMR) for 3-Bromoimidazo[5,1-b]thiazole were found in
the reviewed literature. Researchers should obtain characterization data from the supplier or
perform their own analysis upon receipt of the material. Reputable suppliers often provide
access to NMR, HPLC, or LC-MS data for their products.[9]
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Safety and Handling

Hazard Identification: While a specific safety data sheet (SDS) for 3-Bromoimidazo[5,1-
b]thiazole is not widely available, data from related brominated heterocyclic compounds
suggest it should be handled with care. For the isomeric 6-Bromoimidazo[2,1-b][1][8]thiazole,
the following GHS hazard statements are noted:

e H315: Causes skin irritation.

e H319: Causes serious eye irritation.

e H335: May cause respiratory irritation.[10]
Recommended Precautions:

» Engineering Controls: Handle only in a well-ventilated area, preferably within a certified
chemical fume hood.

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with
skin.

o Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-
approved respirator.

e Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Take
precautionary measures against static discharge.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromoimidazo[5,1-b]thiazole is a valuable and versatile building block for synthetic and
medicinal chemistry. Its strategic bromine atom allows for a wide range of functionalization via
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modern cross-coupling methodologies, providing access to novel and potentially bioactive
compounds. While detailed synthesis and characterization data are not yet prevalent in the
scientific literature, this guide provides a framework based on established chemical principles
for its use in research and development. As with any chemical, adherence to strict safety
protocols is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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